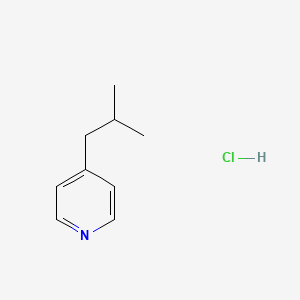

4-Isobutylpyridine hydrochloride

Description

The exact mass of the compound 4-Isobutylpyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Isobutylpyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isobutylpyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-methylpropyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8(2)7-9-3-5-10-6-4-9;/h3-6,8H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMABXTSPDGNDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584874 | |

| Record name | 4-(2-Methylpropyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049728-62-2 | |

| Record name | 4-(2-Methylpropyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1049728-62-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Isobutylpyridine Hydrochloride: Solubility Dynamics in Protic Solvents

[1]

Executive Summary

4-Isobutylpyridine hydrochloride (4-IBP[1]·HCl) represents a classic amphiphilic salt challenge in process chemistry.[1] While the pyridinium head group dictates high aqueous solubility through ion-dipole interactions, the isobutyl tail introduces a localized hydrophobic domain that significantly alters thermodynamic behavior in organic alcohols.[1]

This guide moves beyond static "g/L" data points to establish a mechanistic understanding of 4-IBP·HCl solvation. It provides the theoretical grounding and validated protocols required to determine precise solubility curves, enabling researchers to optimize extraction yields and recrystallization purity.[1]

Theoretical Framework: Solvation Mechanisms

To predict solubility behavior, we must deconstruct the competition between the crystal lattice energy and the solvation enthalpy of the solvent systems.[1]

The Amphiphilic Conflict

4-IBP·HCl is not a simple ionic solid.[1] It possesses dual character:

-

The Head (Hydrophilic): The protonated nitrogen (

) and chloride counter-ion ( -

The Tail (Lipophilic): The isobutyl group (

) disrupts the hydrogen-bonding network of pure water, creating an "iceberg effect" (entropic penalty) that slightly modulates solubility compared to bare pyridine hydrochloride.[1]

Solvent Interaction Comparison[1]

| Feature | Water ( | Ethanol ( |

| Dielectric Constant ( | ~80 (High) | ~24 (Moderate) |

| Primary Mechanism | Strong Ion-Dipole hydration of | Mixed Mode: Ion-pairing stabilization + Van der Waals interaction with isobutyl tail.[1] |

| Solubility Outcome | Extremely High. Often forms syrups/oils before crystallizing.[1] Hard to dry. | High to Moderate. Temperature-dependent. Ideal for recrystallization.[] |

| Thermodynamic Risk | Formation of hydrates (hygroscopicity).[1] | Solvate formation (ethanolates); easier solvent removal.[1] |

Visualization: Solvation Shell Dynamics

The following diagram illustrates the microscopic difference in how water and ethanol stabilize the 4-IBP cation.

Caption: Figure 1. Differential solvation: Water creates a high-energy cage around the isobutyl tail, while ethanol's alkyl chain interacts favorably with it.

Experimental Protocol: Solubility Determination

Since batch-specific purity affects solubility, relying on literature values is insufficient for GMP processes.[1] The following protocol uses a Dynamic Laser Monitoring approach (or visual equivalent) to determine the Metastable Zone Width (MSZW).

Materials Required[1][3]

-

4-Isobutylpyridine HCl (Dried, >98% purity).

-

HPLC Grade Water and Absolute Ethanol.

-

Jacketed glass vessel (10-50 mL) with overhead stirring.

-

Temperature probe (

). -

Turbidity probe (optional) or high-intensity backlight.

The Polythermal Method (Step-by-Step)

This method is superior to isothermal addition for constructing full curves.[1]

-

Preparation: Charge the vessel with a known mass of solvent (e.g., 10.0 g Ethanol).

-

Initial Loading: Add 4-IBP·HCl to create a suspension (start approx 100 mg/mL for ethanol; 500 mg/mL for water).[1]

-

Heating Ramp: Heat at

with constant stirring (200 RPM). -

Clear Point (

): Record the exact temperature where the last crystal dissolves (solution becomes transparent). This represents the saturation temperature ( -

Cooling Ramp: Cool at

. -

Cloud Point (

): Record the temperature where visible turbidity returns (nucleation).[1] -

Iteration: Add more solute to the same vessel (increasing concentration) and repeat steps 3-6 to build the curve.

Data Processing

Plot Concentration (

Process Implications & Applications

Recrystallization Strategy

The solubility differential dictates the purification strategy.[1][]

-

Water: Poor for recrystallization. The high solubility means you must cool to near-freezing or evaporate massive volumes to recover yield, often trapping impurities in the viscous "oil" that forms.[1]

-

Ethanol: Excellent solvent. The solubility is high at boiling (

) but drops significantly at room temperature ( -

Hybrid (The "Gold Standard"):

-

Dissolve 4-IBP·HCl in minimal hot Ethanol .

-

Add Ethyl Acetate or Diethyl Ether (anti-solvent) until slight turbidity.

-

Cool slowly. This leverages the ethanol solubility for dissolution and the anti-solvent to force high-purity lattice formation.[1]

-

Workflow: Purification Decision Tree

Caption: Figure 2. Decision logic for solvent selection based on impurity profile.

References

- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text on salt selection and solubility curves).

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [1]

-

Black, S. N., et al. (2007).[1] "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[1] [1]

- Grant, D. J. W. (2005). "Theory and Origin of Polymorphism and Solvatomorphism." Bernstein's Polymorphism in Molecular Crystals.

The Chemical Dichotomy of Pyridine Derivatives: A Technical Guide on 4-Isobutylpyridine vs. Its Hydrochloride Salt

Executive Summary

In the realm of drug development and advanced organic synthesis, the physical state and electronic properties of a reagent dictate its utility. The distinction between 4-Isobutylpyridine (the free base) and 4-Isobutylpyridine Hydrochloride (the HCl salt) extends far beyond nomenclature. It represents a fundamental shift in intermolecular forces, solubility profiles, and electronic distribution. This whitepaper provides an in-depth mechanistic analysis of both forms, detailing the causality behind their physicochemical differences and offering self-validating protocols for their application in heterobenzylic functionalization and biological assays.

Molecular Architecture & Physicochemical Causality

The core structural difference between the two compounds lies at the sp²-hybridized nitrogen atom of the pyridine ring.

In the free base form, 4-Isobutylpyridine (CAS: 4810-79-1)[1], the nitrogen's lone pair is neutral and sterically accessible. This neutrality means the molecule's bulk properties are dominated by the lipophilic isobutyl group and weak London dispersion forces, rendering it a volatile liquid at room temperature with a distinct odor.

Upon treatment with hydrochloric acid, the nitrogen is protonated to form 4-Isobutylpyridine HCl (CAS: 1049728-62-2)[2]. This protonation fundamentally alters the molecular dynamics: the weak dispersion forces are replaced by strong ionic interactions within a crystal lattice. Consequently, the salt is a stable, non-volatile, hydrophilic solid. Furthermore, the protonated nitrogen becomes strongly electron-withdrawing, deactivating the pyridine ring toward electrophilic attack and altering the bond dissociation energy of the adjacent heterobenzylic C-H bonds.

Quantitative Comparison Table

| Property | 4-Isobutylpyridine (Free Base) | 4-Isobutylpyridine HCl (Salt) | Causality / Mechanism |

| CAS Number | 4810-79-1[1] | 1049728-62-2[2] | N/A |

| Physical State | Clear, colorless to pale yellow liquid | White crystalline powder | Ionic lattice formation in the salt drastically increases the melting point. |

| Solubility | Soluble in DCM, ether, EtOAc; poorly soluble in water | Highly soluble in water and polar protic solvents | Protonation creates strong ion-dipole interactions with aqueous media. |

| Volatility | High vapor pressure, distinct odor | Non-volatile, odorless | Strong ionic bonds prevent molecules from escaping into the vapor phase. |

| Electronic State | Nucleophilic nitrogen, electron-rich ring | Non-nucleophilic nitrogen, deactivated ring | The lone pair is tied up in the N-H bond, pulling electron density away from the ring. |

| Mass Spec (m/z) | [M]+ 135.10[3] | [M-Cl]+ 136.11 (Protonated) | Salt dissociates in MS; the free base yields the neutral molecular ion. |

Strategic Selection in Drug Development & Synthesis

The choice between the free base and the salt is dictated by the specific requirements of the experimental workflow.

The Free Base in Late-Stage Functionalization

In synthetic chemistry, particularly late-stage heterobenzylic fluorination (a critical step in drug lead diversification), the free base is strictly required. Research demonstrates that protonation of the pyridine ring actively disfavors the formation of the intermediate pyridylic radical[4]. The strong electron-withdrawing nature of the protonated nitrogen in the salt form increases the bond dissociation energy of the benzylic C-H bond, shutting down the hydrogen atom transfer (HAT) process. Thus, utilizing the free base ensures optimal electron density for radical-mediated functionalization.

The Hydrochloride Salt in Aqueous Biological Assays

Conversely, in biological evaluations—such as determining the minimum inhibitory concentration (MIC) of novel antibacterial lincomycin derivatives—precise aqueous dosing is critical[5]. The free base's lipophilicity causes erratic partitioning in assay buffers and plastic well plates. The HCl salt, however, dissolves uniformly in aqueous media, ensuring reproducible concentration gradients and preventing volatile loss during prolonged incubation periods.

Fig 1: Physicochemical state transition and application logic for 4-Isobutylpyridine.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies incorporate built-in quality control (QC) checkpoints.

Protocol A: Synthesis and Isolation of 4-Isobutylpyridine HCl

When commercial sourcing of the salt is unavailable, it must be synthesized from the free base. The causality behind using anhydrous ether is critical: it prevents the highly water-soluble salt from dissolving, forcing an immediate, high-yield precipitation.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol (1.35 g) of 4-isobutylpyridine[3] in 20 mL of anhydrous diethyl ether under an inert nitrogen atmosphere.

-

Thermal Control: Submerge the reaction flask in an ice-water bath (0°C). Causality: Neutralization is highly exothermic; cooling prevents solvent boil-off and degradation.

-

Acidification: Add 1.1 equivalents (11.0 mL) of a 1.0 M HCl solution in diethyl ether dropwise over 10 minutes. A white crystalline precipitate will form immediately.

-

Isolation: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 10 mL of ice-cold anhydrous ether to remove any unreacted free base.

-

Self-Validation (QC): Dissolve a 5 mg aliquot in D₂O and perform ¹H-NMR. The successful formation of the salt is validated by a distinct downfield shift of the aromatic pyridyl protons (e.g., shifting from ~8.5 ppm in the free base to ~8.8 ppm) due to the deshielding effect of the positive charge on the nitrogen.

Fig 2: Self-validating experimental workflow for the synthesis of 4-Isobutylpyridine HCl.

Protocol B: Late-Stage Heterobenzylic Fluorination (Using Free Base)

As established, the free base must be used to ensure the heterobenzylic position is electronically primed for radical formation[4].

Step-by-Step Methodology:

-

Preparation: In an oven-dried vial, combine 4-isobutylpyridine (1.0 equiv) and N-fluorobenzenesulfonimide (NFSI, 1.5 equiv) in anhydrous acetonitrile.

-

Catalysis: Add a decatungstate photocatalyst (e.g., TBADT, 2 mol%). Causality: The photocatalyst is required to abstract the hydrogen atom from the sterically hindered isobutyl group.

-

Irradiation: Irradiate the mixture with 390 nm LEDs for 16 hours at ambient temperature.

-

Self-Validation (QC): Analyze the crude reaction mixture via GC-MS. The validation of successful mono-fluorination is confirmed by the molecular ion peak shifting from m/z 135.10[3] to m/z 153.09, alongside the disappearance of the starting material peak.

References

- Title: 4-Isobutylpyridine - PubChem - NIH | Source: nih.

- Title: 4-isobutylpyridine (C9H13N) - PubChemLite | Source: uni.

- Title: A De Novo Nucleoside Synthesis and Late-Stage Heterobenzylic Fluorination Strategy - SFU Library Thesis Template | Source: sfu.

- Title: 852526-08-0,(3-Bromo-1-propyn-1-yl)cyclopropane-AccelaChem | Source: accelachem.

- Title: US20040230046A1 - Lincomycin derivatives possessing antibacterial activity - Google Patents | Source: google.

Sources

- 1. SID 135034575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 852526-08-0,(3-Bromo-1-propyn-1-yl)cyclopropane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. PubChemLite - 4-isobutylpyridine (C9H13N) [pubchemlite.lcsb.uni.lu]

- 4. summit.sfu.ca [summit.sfu.ca]

- 5. US20040230046A1 - Lincomycin derivatives possessing antibacterial activity - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-Isobutylpyridine Hydrochloride: Safety, Handling, and Toxicological Profile

This guide provides an in-depth analysis of the safety, handling, and toxicological properties of 4-Isobutylpyridine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from material safety data sheets (MSDS) of closely related compounds to offer a comprehensive and practical safety overview. Given the limited availability of a specific MSDS for 4-Isobutylpyridine hydrochloride, this guide extrapolates data from 4-isobutylpyridine (the free base) and pyridine hydrochloride, providing a robust, scientifically-grounded resource.

Chemical Identity and Physical Properties

4-Isobutylpyridine hydrochloride is the hydrochloride salt of the organic compound 4-Isobutylpyridine. The addition of hydrochloric acid to the basic nitrogen atom of the pyridine ring results in a salt that typically presents as a crystalline solid. This alteration in chemical form significantly impacts its physical properties, such as melting point, solubility, and vapor pressure, compared to its free base form.

Table 1: Physicochemical Properties of 4-Isobutylpyridine and Related Compounds

| Property | 4-Isobutylpyridine (Free Base) | Pyridine Hydrochloride | 4-Isobutylpyridine Hydrochloride (Predicted) |

| CAS Number | 4810-79-1[1][2] | 628-13-7 | Not Available |

| Molecular Formula | C9H13N[1][2] | C5H6ClN | C9H14ClN |

| Molecular Weight | 135.21 g/mol [1][3] | 115.57 g/mol | 171.67 g/mol |

| Appearance | Colorless clear liquid (est.) | Crystalline powder/solid | White to off-white crystalline solid |

| Melting Point | Not Available | 144 °C | Expected to be a solid with a defined melting point, likely higher than the free base. |

| Boiling Point | Not Available | 222-224 °C | Not applicable (decomposes) |

| Solubility | Log10 of Water solubility in mol/l: -2.64[3] | Soluble in water | Expected to have higher water solubility than the free base. |

| Vapor Pressure | Not Available | Not Available | Significantly lower than the free base. |

Note: Predicted properties for 4-Isobutylpyridine hydrochloride are based on the general characteristics of amine hydrochloride salts.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of analogous compounds like pyridine and other pyridine derivatives, 4-Isobutylpyridine hydrochloride is anticipated to present several health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4]

Anticipated GHS Hazard Classification:

-

Acute Oral Toxicity: Harmful if swallowed.[5]

-

Skin Corrosion/Irritation: Causes skin irritation.[5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Signal Word: Warning[5]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[6]

The following diagram illustrates the logical flow of hazard identification and the corresponding initial response actions.

Caption: Hazard Identification and Initial First Aid Response Workflow.

Exposure Controls and Personal Protection

To mitigate the risks associated with handling 4-Isobutylpyridine hydrochloride, a stringent set of exposure controls and personal protective equipment (PPE) must be implemented. The primary objective is to prevent contact and inhalation.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust generation.[7]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[7][8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin Protection:

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[5]

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[7] For operations with a higher risk of exposure, flame-retardant antistatic protective clothing may be necessary.

-

-

Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[4][7]

Hygiene Measures:

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][10]

-

Contaminated clothing should be removed and washed before reuse.[10]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[10][11]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are crucial.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4][6]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidental exposure.

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid formation of dust and aerosols.[5]

-

Use only in a well-ventilated area or under a chemical fume hood.[11]

-

Take precautionary measures against static discharge.

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8][11]

-

Store locked up.[11]

-

The compound may be hygroscopic; therefore, storage under an inert atmosphere may be recommended to maintain product quality.[9][12]

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[8][11]

Stability and Reactivity

-

Reactivity: No specific data is available for 4-Isobutylpyridine hydrochloride. However, it is not expected to be reactive under normal conditions.

-

Chemical Stability: The material is expected to be stable under recommended storage conditions.[4][8]

-

Conditions to Avoid: Incompatible products, excess heat, and moisture.[8][12]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4]

Toxicological and Ecological Information

-

Acute Toxicity: Harmful if swallowed. The oral LD50 for a related compound, 4-Chloropyridine hydrochloride, is 566 mg/kg in rats.[4]

-

Carcinogenicity: There is no evidence to suggest that 4-Isobutylpyridine hydrochloride is carcinogenic. No component of similar products is listed as a carcinogen by IARC, NTP, or OSHA.[4]

-

Ecological Information: Do not let the product enter drains or waterways. Pyridine derivatives can be toxic to aquatic life.[10]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.[4][11] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[13]

References

-

Safety Data Sheet - Pyridine. KISHIDA CHEMICAL CO., LTD. 10

-

SAFETY DATA SHEET - 4-Chloropyridine hydrochloride. Fisher Scientific.

-

SAFETY DATA SHEET - 4-methylpyridine. MilliporeSigma.

-

SAFETY DATA SHEET - Pyridine, 4-[(4-nitrophenyl)methyl]- Fisher Scientific.

-

Chemical Properties of 4-Isobutylpyridine (CAS 4810-79-1). Cheméo.

-

SAFETY DATA SHEET - 1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester. Fisher Scientific.

-

SAFETY DATA SHEET - Pyridine-N-oxide. Fisher Scientific.

-

Safety Data Sheet. Dojindo Molecular Technologies.

-

SAFETY DATA SHEET - 2-Isobutylpyridine. Thermo Fisher Scientific.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

4-(4-Chlorobutyl)pyridine hydrochloride | CAS 149463-65-0. Benchchem.

-

SAFETY DATA SHEET - 4-Pyrrolidinopyridine. Fisher Scientific.

-

SAFETY DATA SHEET. Sigma-Aldrich Inc.

-

Safety Data Sheet - 9-Aminoacridine hydrochloride monohydrate. HiMedia Laboratories Private Limited.

-

4-Isobutylpyridine. NIST WebBook.

-

SAFETY DATA SHEET - 4-Iodopyridine. Fisher Scientific.

-

CAS NO. 4810-79-1 | 4-ISOBUTYL-PYRIDINE | C9H13N. Local Pharma Guide.

-

Pyridine hydrochloride - Safety Data Sheet. Sigma-Aldrich.

Sources

- 1. 4-Isobutylpyridine [webbook.nist.gov]

- 2. CAS NO. 4810-79-1 | 4-ISOBUTYL-PYRIDINE | C9H13N [localpharmaguide.com]

- 3. 4-Isobutylpyridine (CAS 4810-79-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. fishersci.com [fishersci.com]

- 5. uprm.edu [uprm.edu]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. kishida.co.jp [kishida.co.jp]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. himediadownloads.com [himediadownloads.com]

4-Isobutylpyridine hydrochloride PubChem CID and identifiers

Executive Summary

4-Isobutylpyridine hydrochloride is the hydrochloride salt of 4-isobutylpyridine, a pyridine derivative characterized by an isobutyl group at the C4 position. It serves as a critical heterocyclic building block in the synthesis of bioactive molecules, particularly CADA (Cyclotriazadisulfonamide) analogs, which are potent CD4 down-modulators investigated for HIV entry inhibition. Additionally, it functions as a precursor in the stereoselective synthesis of pipecolic acid derivatives and peptidomimetics.

This guide provides a rigorous technical analysis of the compound’s identifiers, physicochemical properties, validated synthesis protocols, and applications in drug discovery.

Chemical Identity & Identifiers

The following identifiers link to the parent free base. The hydrochloride salt is chemically defined as the stoichiometric protonation of the pyridine nitrogen.

| Identifier Type | Value / Description |

| Chemical Name | 4-Isobutylpyridine hydrochloride |

| IUPAC Name | 4-(2-methylpropyl)pyridine; hydrochloride |

| Parent CAS Number | 4810-79-1 (Free Base) |

| PubChem CID | 78532 (Parent) |

| Molecular Formula | C₉H₁₃N[1][2] · HCl |

| Molecular Weight | 171.67 g/mol (Salt); 135.21 g/mol (Base) |

| SMILES (Parent) | CC(C)CC1=CC=NC=C1 |

| InChI Key (Parent) | WACPXLKEEAMYCH-UHFFFAOYSA-N |

Note on Salt CAS: While the free base (CAS 4810-79-1) is the primary registry entity, the hydrochloride salt is frequently generated in situ or custom-synthesized for stability, as the free base is an oil prone to oxidation.

Physicochemical Properties[1][3][4][5][6]

The transition from free base to hydrochloride salt significantly alters the physical state, enhancing stability and water solubility for biological assays.

| Property | Free Base (4-Isobutylpyridine) | Hydrochloride Salt |

| Physical State | Colorless to pale yellow oil | White to off-white hygroscopic solid |

| Boiling Point | ~200 °C (Predicted) | N/A (Decomposes/Melts) |

| Solubility | Organic solvents (DCM, EtOAc, THF) | Water, Methanol, DMSO |

| Acidity (pKa) | ~5.2 (Pyridine Nitrogen) | N/A |

| Shifts downfield due to protonation |

Synthesis & Preparation Protocol

Mechanism: Lateral Lithiation & Alkylation

The most robust synthesis involves the lateral lithiation of 4-picoline (4-methylpyridine) followed by nucleophilic substitution on an alkyl halide. Direct Friedel-Crafts alkylation on the pyridine ring is electronically unfavorable due to the electron-deficient nature of the heterocycle.

Diagram 1: Synthesis Pathway

Caption: Synthesis of 4-Isobutylpyridine HCl via lateral lithiation of 4-picoline.

Detailed Protocol

Reagents:

-

4-Picoline (CAS 108-89-4)

-

LDA (Lithium diisopropylamide) or n-Butyllithium (2.5 M in hexanes)

-

2-Bromopropane (Isopropyl bromide)

-

Anhydrous THF (Tetrahydrofuran)

-

HCl (4M in Dioxane or ethereal HCl)

Step 1: Generation of Picolyl Anion

-

Flame-dry a 250 mL round-bottom flask and flush with Argon.

-

Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool to -78°C.

-

Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 mins to generate LDA.

-

Add 4-Picoline (1.0 eq) dropwise. The solution will turn deep red/orange, indicating the formation of the lithiated species. Stir for 1 hour at -78°C.

Step 2: Alkylation

-

Add 2-Bromopropane (1.2 eq) dropwise to the cold solution.

-

Allow the reaction to warm slowly to room temperature over 4 hours. The color will fade as the anion is consumed.

-

Quench: Add saturated NH

Cl solution carefully. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Purify the oily residue via flash column chromatography (Hexanes/EtOAc 5:1) to obtain pure 4-Isobutylpyridine (Free Base) .

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified free base in a minimum amount of dry diethyl ether or DCM.

-

Cool to 0°C.

-

Add 4M HCl in Dioxane (1.5 eq) dropwise with vigorous stirring.

-

A white precipitate (the hydrochloride salt) will form immediately.

-

Filter the solid, wash with cold ether, and dry under high vacuum.

Applications in Drug Development

4-Isobutylpyridine is a specialized pharmacophore used to introduce hydrophobic bulk at the pyridine 4-position, influencing receptor binding affinity and metabolic stability.

Diagram 2: Application Hierarchy

Caption: Primary research domains utilizing 4-Isobutylpyridine scaffolds.

-

HIV Entry Inhibitors (CADA): The 4-isobutylpyridine moiety is fused into macrocyclic cyclotriazadisulfonamide (CADA) structures. These compounds down-modulate the CD4 receptor on human T-cells, preventing HIV viral entry.[3] The isobutyl group provides essential hydrophobic contacts within the signal peptide binding pocket of the ER translocon.

-

Pipecolic Amide Synthesis: Used as a precursor in the Ugi-type multicomponent reactions to synthesize 4-substituted pipecolic amides, which serve as scaffolds for protease inhibitors.

-

Antibacterial Agents: Derivatives of 4-isobutylpyridine have been explored in the synthesis of Lincomycin analogs, exhibiting activity against Gram-positive bacteria.[1]

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocols:

-

Hygroscopic Nature: The hydrochloride salt readily absorbs moisture. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

-

Incompatibility: Avoid strong oxidizing agents.

-

References

-

PubChem. 4-Isobutylpyridine (Compound Summary). National Library of Medicine. Available at: [Link]

-

Vrije Universiteit Amsterdam. Efficient Diastereoselective Three-Component Synthesis of Pipecolic Amides. (Synthesis Protocol). Available at: [Link]

-

National Institutes of Health (NIH). Syntheses and Anti-HIV and Human Cluster of Differentiation 4 (CD4) Down-Modulating Potencies of Pyridine-Fused Cyclotriazadisulfonamide (CADA) Compounds. PubMed Central. Available at: [Link]

-

NIST WebBook. 4-Isobutylpyridine Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]

- Google Patents.Lincomycin derivatives possessing antibacterial activity (US20040230046A1).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(4-Chlorobutyl)pyridine hydrochloride | 149463-65-0 [sigmaaldrich.com]

- 3. Syntheses and Anti-HIV and Human Cluster of Differentiation 4 (CD4) Down-Modulating Potencies of Pyridine-Fused Cyclotriazadisulfonamide (CADA) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(4-Chlorobutyl)pyridine hydrochloride|CAS 149463-65-0 [benchchem.com]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 4-Isobutylpyridine Hydrochloride

Abstract & Strategic Analysis

Target Molecule: 4-Isobutylpyridine Hydrochloride (CAS: 539-48-0 (free base) / Salt form) Significance: A critical structural analog to isobutylbenzene (the precursor to Ibuprofen) and a valuable ligand in organometallic catalysis.

Route Selection Strategy

The synthesis of 4-isobutylpyridine presents a classic regioselectivity challenge. Three primary methodologies exist in the literature, each with distinct trade-offs:

-

Minisci Reaction (Radical Alkylation): Reacting pyridine with isovaleric acid/AgNO₃.

-

Verdict:Rejected. While scalable, this route suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 2- and 4-isobutylpyridine [1, 2].

-

-

Direct Alkylation (Sɴ2): 4-Picoline anion + Isopropyl halide.

-

Verdict:High Risk. The reaction between the picolyl anion and a secondary halide (isopropyl bromide) is prone to E2 elimination, generating propene and reducing yield [3].

-

-

Lateral Lithiation-Condensation-Reduction (The Chosen Protocol):

-

Verdict:Selected. This 3-step sequence guarantees 100% regioselectivity at the C4 position. By trapping the 4-picoline anion with acetone, followed by dehydration and hydrogenation, we bypass the elimination issues of direct alkylation and the isomer issues of radical chemistry.

-

Reaction Pathway & Mechanism[1][2][3][4][5][6]

The synthesis proceeds through a "one-pot" equivalent condensation followed by reduction.

Figure 1: Step-wise synthetic workflow ensuring C4 regioselectivity.

Material Specifications & Reagent Prep[7]

To ensure reproducibility, reagents must meet specific dryness criteria.

| Reagent | CAS | Purity | Preparation/Notes |

| 4-Picoline | 108-89-4 | >98% | Distill over CaH₂ before use to remove water. |

| Diisopropylamine | 108-18-9 | >99% | Distill over KOH; store under Argon. |

| n-Butyllithium | 109-72-8 | 1.6M or 2.5M | Titrate before use (using diphenylacetic acid endpoint). |

| Acetone | 67-64-1 | >99.5% | Dry over anhydrous MgSO₄ or molecular sieves (3Å). |

| THF | 109-99-9 | Anhydrous | Distill from Na/Benzophenone or use solvent purification system. |

| Palladium on Carbon | 7440-05-3 | 10% wt | Standard Degussa type or equivalent. |

Detailed Experimental Protocol

Phase 1: Lateral Lithiation & Condensation

Objective: Create the carbon skeleton via C-C bond formation.

-

Reactor Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Flush with N₂ for 15 minutes.

-

LDA Generation:

-

Add anhydrous THF (150 mL) and Diisopropylamine (1.1 equiv) to the flask.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Dropwise add n-Butyllithium (1.1 equiv) over 20 minutes.

-

Expert Insight: Stir for 30 minutes at 0°C to ensure full LDA formation, then re-cool to -78°C. This prevents incomplete deprotonation later [4].

-

-

Metallation of 4-Picoline:

-

Add 4-Picoline (1.0 equiv) dropwise over 15 minutes.

-

The solution will turn a deep red/orange color, indicating the formation of the delocalized picolyl anion [5].

-

Stir at -78°C for 45 minutes.

-

-

Acetone Addition:

-

Add Dry Acetone (1.2 equiv) dissolved in 10 mL THF dropwise.

-

Critical Control Point: Maintain internal temp < -65°C. Exotherms can cause polymerization.

-

Stir for 1 hour at -78°C, then allow to warm to room temperature (RT) overnight.

-

-

Quench:

-

Quench with saturated NH₄Cl solution (50 mL).

-

Extract with Ethyl Acetate (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate in vacuo.

-

Result: Crude tertiary alcohol (4-(2-hydroxy-2-methylpropyl)pyridine).

-

Phase 2: Dehydration & Hydrogenation

Objective: Remove the oxygen and saturate the side chain.

-

Dehydration:

-

Dissolve the crude alcohol in 20% H₂SO₄ (aq) or acetic acid/acetic anhydride mixture.

-

Reflux for 4 hours. Monitor by TLC (disappearance of polar alcohol spot).

-

Neutralize with NaOH (aq) and extract with hexanes/ether.

-

Intermediate: 4-(2-methylprop-1-enyl)pyridine (The alkene).

-

-

Hydrogenation:

-

Dissolve the alkene in Methanol (0.1 M concentration) .

-

Add 10% Pd/C (5 wt% loading) .

-

Stir under H₂ balloon atmosphere (1 atm) for 12 hours at RT.

-

Expert Insight: If reaction is sluggish, add a drop of acetic acid to protonate the pyridine ring, activating it towards reduction, but be careful not to reduce the ring itself (keep pressure low) [6].

-

-

Isolation:

-

Filter through a Celite pad to remove Pd/C.

-

Concentrate filtrate to yield 4-Isobutylpyridine (Free Base) .

-

Phase 3: Salt Formation (Hydrochloride)

Objective: Stabilize the product as a solid salt.

-

Dissolution: Dissolve the free base oil in Anhydrous Diethyl Ether (1 g product per 10 mL ether).

-

Acidification:

-

Crystallization:

-

Cool to 0°C for 1 hour.

-

Filter the white solid under Argon (product is hygroscopic).

-

Wash with cold dry ether.

-

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Quality Control & Validation

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid. |

| ¹H NMR | 400 MHz (D₂O) | δ (ppm): 8.55 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H), 2.70 (d, 2H, -CH₂-), 1.95 (m, 1H, -CH-), 0.92 (d, 6H, -CH₃). Note: Shifts may vary slightly based on concentration/pH. |

| Melting Point | Capillary | 168–172°C (Lit. range for similar alkylpyridine HCl salts) [7]. |

| Purity | HPLC (C18) | >98.0% Area.[2][3][4] |

Troubleshooting Guide

-

Problem: Low yield in Phase 1.

-

Cause: Wet acetone or insufficient LDA.

-

Fix: Ensure acetone is dried over molecular sieves. Titrate n-BuLi.

-

-

Problem: "Oily" product in Phase 3.

-

Cause: Presence of water or excess alcohol.

-

Fix: Recrystallize from Isopropanol/Ether or ensure ether used for salting is strictly anhydrous.

-

References

-

Minisci, F. et al. (1971).[5] Nucleophilic character of alkyl radicals in substitution reactions of protonated heteroaromatic bases.[5] Tetrahedron.[6][7] Link

-

Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm. Link

-

Wakefield, B. J. (2013). Organolithium Methods.[6] Academic Press. (General reference on E2 vs SN2 in lithiation).

-

Kaiser, E. M. et al. (1973). Side-chain lithiation of 4-picoline. Journal of Organic Chemistry.[6] Link

-

Sigma-Aldrich. (2023). 4-Methylpyridine Safety Data Sheet & Technical Information.Link

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Organic Syntheses. (1970). Preparation of Alkyl Pyridines.[8][9][10] Org.[5][11][6][12] Synth. 1970, 50, 58. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. 4-Methylpyridine for synthesis 108-89-4 [sigmaaldrich.com]

- 4. chemistry-chemists.com [chemistry-chemists.com]

- 5. Minisci reaction - Wikipedia [en.wikipedia.org]

- 6. sites.wp.odu.edu [sites.wp.odu.edu]

- 7. 4,4′,4″-Trimethyl-2,2′:6′,2″-terpyridine by Oxidative Coupling of 4-Picoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 9. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US2744904A - Process of preparing pyridine and 3-picoline - Google Patents [patents.google.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]

how to prepare 4-Isobutylpyridine HCl from free base

Application Note: Preparation of 4-Isobutylpyridine Hydrochloride from Free Base

Abstract

This technical guide details the conversion of 4-Isobutylpyridine (CAS 4810-79-1) from its free base form to the hydrochloride salt. While the free base is a liquid at room temperature, the hydrochloride salt offers improved stability, crystallinity, and water solubility, making it the preferred form for pharmaceutical formulation and solid-state characterization. This document provides two distinct protocols: a High-Purity Anhydrous Precipitation method (preferred for analytical standards and small-scale synthesis) and a Scale-Up Aqueous Method (suitable for bulk processing).

Chemical Context & Rationale

Why Convert to Salt?

-

Stability: Alkylpyridines are prone to oxidation (N-oxide formation) and volatility over time. The HCl salt stabilizes the nitrogen lone pair, preventing oxidation and reducing vapor pressure.

-

Handling: 4-Isobutylpyridine free base is an oil/liquid. The HCl salt is typically a crystalline solid, facilitating precise weighing and dosing.

-

Bioavailability: Salt formation significantly enhances aqueous solubility, a critical parameter for biological assays.

Reaction Stoichiometry:

-

MW (Free Base): 135.21 g/mol

-

MW (HCl Salt): 171.67 g/mol

Safety & Handling (Critical)

-

Hydrogen Chloride (HCl): Whether using gas, ethereal solution, or aqueous acid, HCl is highly corrosive. All operations must be performed in a fume hood.

-

Pyridine Derivatives: 4-Isobutylpyridine is an irritant and has a distinct, unpleasant odor. Double-gloving (Nitrile) is recommended.

-

Exotherm: The acid-base neutralization is exothermic. Temperature control (0–5 °C) is essential to prevent "oiling out" (formation of an amorphous gum instead of crystals).

Experimental Protocols

Method A: Anhydrous Precipitation (The "Gold Standard")

Best for: High purity (>99%), analytical standards, and avoiding hygroscopicity.

Materials:

-

4-Isobutylpyridine (Free Base)

-

Solvent A: Anhydrous Diethyl Ether (or Methyl tert-butyl ether [MTBE])

-

Reagent: 2.0 M HCl in Diethyl Ether (commercial) or 4.0 M HCl in Dioxane

-

Apparatus: 3-neck round-bottom flask, N2 inlet, addition funnel.

Step-by-Step Protocol:

-

Preparation: Flame-dry a 3-neck flask and flush with Nitrogen (

). -

Dissolution: Dissolve 1.35 g (10 mmol) of 4-Isobutylpyridine free base in 15 mL of anhydrous Diethyl Ether. Cool the solution to 0 °C using an ice bath.

-

Acidification: Transfer 6.0 mL of 2.0 M HCl in Ether (12 mmol, 1.2 eq) to a pressure-equalizing addition funnel.

-

Expert Note: A slight excess (1.1–1.2 eq) ensures complete conversion. Avoid large excesses which can trap HCl in the crystal lattice.

-

-

Addition: Add the HCl solution dropwise over 15 minutes with vigorous stirring.

-

Observation: A white precipitate should form immediately.[1] If an oil forms, stop addition and scratch the glass with a spatula to induce nucleation.

-

-

Aging: Stir the slurry at 0 °C for 30 minutes, then allow it to warm to room temperature for 15 minutes.

-

Isolation: Filter the solid rapidly under a blanket of

using a sintered glass funnel (frit). Pyridine salts can be hygroscopic; minimize exposure to humid air. -

Washing: Wash the filter cake with

of cold anhydrous ether. -

Drying: Dry in a vacuum desiccator over

or KOH pellets for 4 hours.

Method B: Aqueous/Azeotropic Method (Scale-Up)

Best for: Large batches (>50g) where anhydrous reagents are cost-prohibitive.

Step-by-Step Protocol:

-

Dissolution: Dissolve the free base in a minimal amount of Ethanol (EtOH).

-

Acidification: Add concentrated aqueous HCl (37%) dropwise until pH reaches ~2.0 (monitor with wet pH paper).

-

Concentration: Evaporate the solvent on a rotary evaporator at 45 °C until a thick oil/gum remains.

-

Azeotropic Drying: Add Toluene (approx. 5x volume of the oil) to the residue. Re-evaporate.

-

Recrystallization: Recrystallize the crude solid from hot Isopropyl Alcohol (IPA) or an IPA/EtOAc mixture.

Process Visualization

The following diagram illustrates the decision logic and workflow for the synthesis.

Figure 1: Decision matrix and workflow for 4-Isobutylpyridine salt formation. The dashed line indicates a remediation step if precipitation fails in Method A.

Characterization & Quality Control

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid.[5] |

| Identity | Downfield shift of pyridine ring protons ( | |

| Counter-ion | AgNO | Positive for Chloride; Stoichiometry ~1.0 eq. |

| Melting Point | Capillary Method | Distinct sharp range (Note: Pyridine salts often melt >120°C; check literature for specific analogs like 4-tert-butylpyridine HCl). |

| Solubility | Visual | Soluble in water, methanol; Insoluble in ether, hexane. |

Key NMR Diagnostic: In the free base, the protons adjacent to the nitrogen (C2, C6) appear around 8.4 ppm. Upon protonation (HCl salt), these shift significantly downfield (typically >8.7 ppm) due to the electron-withdrawing effect of the positive charge on the nitrogen.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode in pyridine salt formation is the product separating as a sticky oil rather than a crystal.

Causes:

-

Impure Free Base: Impurities lower the melting point.

-

Temperature too high: Reaction heat keeps the salt molten.

-

Wet Solvents: Water acts as a plasticizer.

Remediation:

-

Seed Crystals: Add a tiny crystal of the product (if available) or scratch the flask wall with a glass rod.

-

Solvent Swap: Decant the supernatant ether. Add fresh hexane or pentane and triturate (grind) the oil vigorously with a spatula. This often induces crystallization.

-

Cooling: Place the flask in a freezer (-20 °C) overnight.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

- Perrin, D. D.; Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed.; Pergamon Press: Oxford, 1988.

-

Org. Synth. 1970, 50, 9. 4-Methylpyridine Hydrochloride preparation protocols.

-

National Institute of Standards and Technology (NIST). 4-Isobutylpyridine Mass Spectrum and Properties.

-

BenchChem. General Protocols for Pyridine Hydrochloride Salt Formation.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

- 3. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencemadness.org [sciencemadness.org]

- 5. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols for the Synthesis of N-Alkylpyridinium Salts

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-alkylpyridinium salts. This document delves into the core principles, reaction mechanisms, and detailed experimental protocols for the successful preparation of these versatile compounds.

Introduction: The Significance of N-Alkylpyridinium Salts

N-Alkylpyridinium salts are a class of quaternary ammonium compounds that have garnered significant interest across various scientific disciplines. Their unique structural and chemical properties make them valuable in numerous applications, including as antimicrobial agents, catalysts, and key intermediates in organic synthesis.[1][2] In the realm of drug development, these salts are integral to the synthesis of various pharmaceuticals, including anti-infective, anti-inflammatory, and anticancer agents.[1][3] The biological activity of these compounds is often influenced by the nature of the alkyl substituent and the counter-ion, making the precise control of their synthesis a critical aspect of research and development.[2][4] This guide aims to provide both the foundational knowledge and practical protocols necessary for the efficient and reliable synthesis of N-alkylpyridinium salts.

Core Principles and Mechanistic Insights

The formation of N-alkylpyridinium salts is fundamentally a quaternization reaction, a type of nucleophilic substitution. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[5] This concerted mechanism involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halogen bond.

The success of this reaction is governed by several key factors:

-

Nucleophilicity of the Pyridine: The electron-donating or -withdrawing nature of substituents on the pyridine ring can significantly impact the nucleophilicity of the nitrogen atom. Electron-donating groups enhance the reaction rate, while electron-withdrawing groups can hinder it.

-

Nature of the Alkylating Agent: The reactivity of the alkylating agent is crucial. The reaction is most efficient with primary and secondary alkyl halides.[5] Tertiary alkyl halides are generally unsuitable as they tend to undergo elimination reactions. The reactivity of the halide leaving group also plays a significant role, with the order of reactivity being I > Br > Cl. The use of highly reactive alkylating agents like alkyl triflates can significantly accelerate the reaction.[6]

-

Solvent Effects: The choice of solvent is critical for facilitating the SN2 reaction. Polar aprotic solvents are often favored as they can solvate the cation, thereby stabilizing the transition state.[4] However, polar protic solvents like ethanol are also commonly and effectively used.[7][8]

-

Temperature and Reaction Time: The reaction rate is temperature-dependent. Higher temperatures generally lead to faster reactions, but can also promote side reactions or product decomposition.[6] Reaction times can vary from a few minutes to several hours, depending on the reactivity of the substrates and the reaction conditions.[6][7]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of N-alkylpyridinium salts using both conventional heating and microwave-assisted methods.

Protocol 1: Conventional Synthesis of N-Alkylpyridinium Bromides

This protocol describes a general and widely used method for the synthesis of N-alkylpyridinium bromides via conventional heating under reflux.[7][8]

Materials:

-

Pyridine (1 equivalent)

-

1-Bromoalkane (e.g., 1-bromododecane) (1.4 equivalents)[8]

-

Dry Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pyridine (1 equivalent) in dry ethanol.

-

Addition of Alkyl Halide: To the stirred solution, add the corresponding 1-bromoalkane (1.4 equivalents) at room temperature.[8]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for approximately 40 hours.[7][8]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

-

Purification by Crystallization: The resulting crude product, often an oil, can be crystallized. Add ether to the crude product and stir to induce precipitation of the solid salt.[8]

-

Isolation and Drying: Collect the crystalline product by filtration under reduced pressure. Wash the crystals with fresh ether to remove any unreacted starting materials.[8] Allow the purified N-alkylpyridinium bromide to dry at room temperature.

dot

Caption: Conventional Synthesis Workflow.

Protocol 2: Microwave-Assisted Synthesis of N-Alkylpyridinium Salts

Microwave-assisted synthesis offers a significant acceleration of the reaction, often leading to higher yields in a fraction of the time compared to conventional methods.[7]

Materials:

-

Pyridine or a substituted pyridine derivative

-

Alkyl halide (e.g., iodoethane)

-

Acetonitrile

Equipment:

-

Microwave reactor vial (5 mL)

-

Microwave synthesizer

-

Magnetic stir bar

-

Filtration apparatus

Procedure:

-

Reactant Preparation: In a 5 mL microwave reactor vial containing a magnetic stir bar, combine the pyridine derivative (e.g., 1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine, 0.26 mmol) and the alkyl halide (e.g., iodoethane, 1.04 mmol, 4 equivalents).[7]

-

Solvent Addition: Add acetonitrile (1 mL) to the vial.[7]

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at a set temperature (e.g., 155 °C) for a specified time (e.g., 50 minutes).[7]

-

Product Formation: Upon completion of the reaction and cooling, the pyridinium salt often precipitates out of the solution.[7]

-

Isolation and Purification: Collect the precipitate by filtration. Wash the solid product multiple times with a suitable solvent mixture (e.g., petroleum ether:ethyl ether 3:1) to remove impurities.[7]

-

Drying: Dry the purified product to obtain the final N-alkylpyridinium salt.

dot

Caption: Microwave-Assisted Synthesis Workflow.

Data Presentation and Optimization

The yield and efficiency of N-alkylpyridinium salt synthesis can be influenced by various parameters. The following tables summarize key data from optimization studies.

Table 1: Effect of Alkyl Chain Length on the Yield of N-Alkylpyridinium Bromides [6]

| Alkyl Chain Length | Yield (%) |

| C8 | 13 |

| C10 | 43 |

| C12 | 82 |

| C14 | 76 |

| C16 | 99 |

Data adapted from a study on the preparation of pyridinium salts with varying N-alkyl substituents. The synthesis of salts with longer alkyl chains (C12-C20) was generally found to be easier and resulted in higher yields compared to those with shorter chains (C8-C10).[6][8]

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis [7]

| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |

| Reaction Time | 20 minutes | 18 hours |

| Yield | 94% | 81% |

Data derived from the synthesis of a pyridazinium-based ionic liquid, demonstrating the significant advantages of microwave irradiation in terms of reaction time and yield.[7]

Troubleshooting and Key Considerations

-

Low Yield: If the yield is low, consider increasing the reaction temperature or time. Using a more reactive alkyl halide (iodide instead of bromide) or a more polar solvent can also improve the yield.[6] Ensure that the pyridine starting material is pure and the solvent is dry, as impurities can interfere with the reaction.

-

Purification Challenges: If the product is difficult to crystallize, it may be an oil at room temperature. In such cases, purification can be achieved by washing the product with a non-polar solvent like ether to remove unreacted starting materials. Column chromatography can also be employed for purification if necessary.

-

Side Reactions: At excessively high temperatures, product decomposition can occur.[6] With sterically hindered pyridines or alkyl halides, the reaction may be slow or not proceed at all. In such cases, more forcing conditions or alternative synthetic routes may be required.

Conclusion

The synthesis of N-alkylpyridinium salts is a versatile and widely applicable reaction in chemical and pharmaceutical sciences. By understanding the underlying principles of the SN2 mechanism and carefully selecting the reaction conditions, researchers can efficiently prepare a wide range of these valuable compounds. The protocols provided in these application notes offer a solid foundation for the synthesis of N-alkylpyridinium salts, and the accompanying data and troubleshooting guide will aid in the optimization of these reactions for specific research and development needs.

References

-

German-Chemist.com. Alkylation and acylation of pyridine. [Link]

-

Kamil, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1966-1976. [Link]

-

Synfacts. (2018). Selective N-Alkylation of 2-Pyridones. Synfacts, 14(08), 0826. [Link]

-

Girisuta, B., et al. (2015). Organocatalyzed One-Step Synthesis of Functionalized N-Alkyl-Pyridinium Salts from Biomass Derived 5-Hydroxymethylfurfural. Organic Letters, 17(22), 5698-5701. [Link]

-

Hill, M. S., et al. (2012). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Inorganic Chemistry, 51(16), 8952-8964. [Link]pyridine_System)

-

American Chemical Society. Organocatalyzed One-Step Synthesis of Functionalized N-Alkyl-Pyridinium Salts from Biomass Derived 5-Hydroxymethylfurfural. [Link]

-

Xu, L.-C., et al. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25(47), 8640-8644. [Link]

-

ResearchGate. Proposed mechanism for the synthesis of N‐alkyl‐pyridinium salts from HMF. [Link]

-

De, S. K., et al. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 23(2), 438. [Link]

-

Frangež, R., et al. (2014). Pathophysiological Effects of Synthetic Derivatives of Polymeric Alkylpyridinium Salts from the Marine Sponge, Reniera sarai. Marine Drugs, 12(5), 2574-2595. [Link]

-

Nikolova, S., et al. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(9), 2049. [Link]

- Google Patents.

-

ResearchGate. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. [Link]

-

ChemRxiv. Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. [Link]

-

Wang, H., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6033-6042. [Link]

-

Semantic Scholar. Pyridinium salts: from synthesis to reactivity and applications. [Link]

-

ResearchGate. Quaternization of Pyrazine, Pyridazine, and Pyrimidine with Alkyl and Polyfluoroalkyl Halides: Formation of Low Melting Salts. [Link]

-

MDPI. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(4), 803. [Link]

-

D'Souza, J., et al. (1980). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 10(2), 151-157. [Link]

-

National Institutes of Health. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3298. [Link]

-

Emami, S., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5013-5024. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Synthesis and Antimicrobial Activity of Some Pyridinium Salts [mdpi.com]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Alkylation and acylation of pyridine [quimicaorganica.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: 4-Isobutylpyridine Hydrochloride in Polymer Synthesis

Executive Summary & Chemical Profile[1]

4-Isobutylpyridine Hydrochloride (4-IBP·HCl) is a functionalized pyridine derivative primarily utilized in polymer science as a steric modulator and solubility enhancer. Unlike vinyl-pyridines, which serve as backbone monomers, 4-IBP acts as a critical auxiliary reagent . Its isobutyl tail provides lipophilicity, while the pyridine nitrogen serves as a coordination site for transition metals.

This guide addresses the two primary applications of 4-IBP in macromolecular synthesis:

-

Ligand Engineering in ATRP: Enhancing the solubility of Copper (Cu) catalyst complexes in non-polar monomers (e.g., styrene, butyl acrylate).

-

Crystal Engineering in MOFs: Acting as a "monodentate modulator" to control pore size and terminate lattice growth in Metal-Organic Frameworks.

Chemical Specifications

| Property | Specification |

| CAS Number | 628-13-7 (Free Base), Salt form varies |

| Molecular Weight | 135.21 g/mol (Free Base) + 36.46 (HCl) |

| Purity Requirement | >98% (for polymerization), >99% (for crystallography) |

| Solubility (HCl salt) | Water, Methanol, Ethanol (High) |

| Solubility (Free Base) | Hexanes, Toluene, DCM, Styrene (High) |

Pre-Treatment Protocol: Ligand Activation

Critical Note: 4-IBP is commercially supplied as the hydrochloride salt for stability. For use as a ligand in ATRP or MOF synthesis, it must be converted to its free base form to liberate the nitrogen lone pair.

Workflow: Salt-to-Base Conversion

This protocol ensures the complete removal of HCl, which would otherwise poison transition metal catalysts.

Materials:

-

4-Isobutylpyridine Hydrochloride (10 g)

-

Sodium Hydroxide (NaOH), 2M aqueous solution

-

Dichloromethane (DCM) or Diethyl Ether

-

Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 g of 4-IBP·HCl in 50 mL of deionized water. The solution will be slightly acidic (pH ~4-5).

-

Neutralization: Slowly add 2M NaOH while stirring until the pH reaches 10-11. You will observe the solution becoming cloudy as the organic free base separates ("oils out").

-

Extraction: Transfer to a separatory funnel. Extract three times with 30 mL of DCM.

-

Why DCM? 4-IBP is highly lipophilic due to the isobutyl group; DCM ensures quantitative recovery.

-

-

Drying: Combine organic layers and dry over anhydrous MgSO₄ for 30 minutes. Filter off the solids.[1]

-

Isolation: Remove solvent via rotary evaporation (40°C, 300 mbar).

-

Validation: Perform ¹H NMR.

-

Pass Criteria: Disappearance of the broad NH⁺ peak (>12 ppm) and a distinct shift of the ortho-protons from ~8.7 ppm (salt) to ~8.4 ppm (base).

-

Application I: Atom Transfer Radical Polymerization (ATRP)

Role: Ligand for Copper Catalysts. Mechanism: In ATRP, the equilibrium between the active (radical) and dormant (alkyl halide) species is mediated by a Cu(I)/Ligand complex. Standard ligands (like bipyridine) often have poor solubility in hydrophobic monomers like styrene. 4-IBP serves as a monodentate ligand that improves catalyst solubility in non-polar media, often used in conjunction with multidentate ligands to tune activity.

Experimental Protocol: Hydrophobic Catalyst Formulation

Target: Polymerization of Styrene using CuBr/4-IBP system.

-

Schlenk Line Setup: Flame-dry a Schlenk flask and cycle with Nitrogen (3x).

-

Catalyst Charge: Under N₂ flow, add Cu(I)Br (14.3 mg, 0.1 mmol).

-

Ligand Addition: Add Activated 4-Isobutylpyridine (Free Base) (27 mg, 0.2 mmol) and PMDETA (Pentamethyldiethylenetriamine) (17 mg, 0.1 mmol).

-

Rationale: The 4-IBP helps solubilize the Cu species in the bulk monomer, while PMDETA stabilizes the redox potential. The isobutyl group prevents precipitation of the catalyst complex during high-conversion stages.

-

-

Monomer/Initiator: Add degassed Styrene (10 mL) and Ethyl α-bromoisobutyrate (EBiB) initiator.

-

Polymerization: Heat to 110°C.

-

Termination: Expose to air and dilute with THF. Pass through a neutral alumina column to remove the Cu/4-IBP complex (blue band).

Visualization: ATRP Mechanism & Ligand Role

Caption: The ATRP equilibrium cycle. 4-Isobutylpyridine coordinates with Copper species to maintain solubility in the organic phase, ensuring consistent reaction kinetics.

Application II: Coordination Polymer (MOF) Modulation

Role: Monodentate Modulator / Capping Agent. Mechanism: In the synthesis of Metal-Organic Frameworks (e.g., Zn-based MOFs), adding a monodentate ligand like 4-IBP competes with the structural linker (e.g., terephthalic acid). This competition slows down nucleation (improving crystallinity) or terminates crystal growth, allowing for size control.

Protocol: Modulated Synthesis of ZIF-8 Analogs

Target: Control of crystal size in Zinc-Imidazolate Frameworks.

-

Precursor Solution: Dissolve Zinc Nitrate Hexahydrate (0.5 g) in Methanol (20 mL).

-

Modulator Addition: Add Activated 4-Isobutylpyridine (0.1 to 0.5 molar equivalents relative to Zn).

-

Effect: Higher concentration of 4-IBP = Larger crystals (due to slower nucleation) or truncated shapes.

-

-

Linker Addition: Add 2-Methylimidazole (Linker) in Methanol.

-

Solvothermal Synthesis: Seal in a Teflon-lined autoclave at 100°C for 24 hours.

-

Washing: Centrifuge and wash with Methanol to remove uncoordinated 4-IBP.

Visualization: Modulated Crystal Growth

Caption: 4-Isobutylpyridine acts as a competitor during nucleation, slowing the process to yield higher quality, defined crystals rather than amorphous powder.

References

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.

- Context: Establishes the fundamental role of nitrogen-based ligands in stabilizing Copper catalysts during

-

Kitagawa, S., Kitaura, R., & Noro, S. (2004). Functional Porous Coordination Polymers. Angewandte Chemie International Edition.

- Context: Describes the use of pyridine derivatives as pillars and modulators in coordin

-

Sigma-Aldrich. (2024). Safety Data Sheet: Pyridine Hydrochloride.

-

Context: Safety and handling data for the hydrochloride salt precursor.[2]

-

-

Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/Living Radical Polymerization: Features, Developments, and Perspectives. Progress in Polymer Science.

- Context: detailed discussion on ligand solubility effects in non-polar monomer polymeriz

Sources

Application Note: Advanced Drying Protocols for 4-Isobutylpyridine Hydrochloride Salt

Abstract & Scope

This technical guide details the isolation and drying procedures for 4-Isobutylpyridine Hydrochloride (4-IBP·HCl) . While the free base (4-Isobutylpyridine) is a liquid at room temperature, its hydrochloride salt is a crystalline solid often utilized as a stable intermediate in pharmaceutical synthesis (e.g., peptidomimetic ligands or steroid precursors).

Critical Challenge: Pyridine-derived salts are notoriously hygroscopic.[1][2][3] Improper drying leads to variable stoichiometry (hydrates), hydrolysis, or thermally induced dissociation of HCl, resulting in the loss of the salt form. This protocol prioritizes stoichiometric integrity and solvent removal without compromising the salt structure.[2]

Physicochemical Context & Safety

Chemical Identity[2][4][5][6]

-

Compound: 4-Isobutylpyridine Hydrochloride[2]

-

Structure: Pyridine ring substituted at the 4-position with an isobutyl group, protonated at the nitrogen.

The Thermodynamics of Drying (Expert Insight)

Unlike simple inorganic salts, 4-IBP·HCl is a salt of a weak base (

-

Risk of Dissociation: Excessive thermal energy under high vacuum can shift the equilibrium:

Result:[1][2] Loss of HCl, reversion to free base (liquid), and "melting" of the solid into a sticky oil. -

Hydrate Formation: The lattice energy often favors water inclusion.[2] Removing "bound" water requires energy that must be balanced against the dissociation risk described above.[2]

Pre-Drying Characterization (Go/No-Go Step)[1][2]

Before initiating bulk drying, you must validate the thermal stability of your specific batch. Impurities lower the melting point.[2]

Protocol:

-

DSC (Differential Scanning Calorimetry): Run a ramp at 5°C/min. Identify the onset of melting (

) and any endotherms indicating solvent loss.-

Target: Keep drying temperature (

) at least 20°C below

-

-

TGA (Thermogravimetric Analysis): Differentiate between surface solvent loss (low temp) and degradation/sublimation (high temp).[1][2]

Primary Drying Protocols

Method A: Vacuum Oven Drying (Standard)

Best for: Isolated solids with <10% residual solvent.

Equipment:

-

Vacuum Pump (Oil-free scroll pump or diaphragm pump with chemical trap).[1][2]

-

Crucial: Acid Trap (NaOH pellets or bubbler) between oven and pump to neutralize evolved HCl.[1][2]

Step-by-Step:

-

Preparation: Spread 4-IBP·HCl in a thin layer (max 1 cm depth) on a PTFE or Pyrex tray.[1][2] Do not use aluminum (HCl corrosion risk).[1][2]

-

Ambient Vacuum: Apply vacuum (target < 10 mbar) at 25°C for 2 hours. This removes loosely bound surface solvents without thermal stress.[1][2]

-

Thermal Ramp:

-

Increase temperature to 45°C .

-

Hold for 6–12 hours.

-

Note: Do not exceed 60°C unless TGA data confirms stability.

-

-

N₂ Backfill: Never vent the oven with ambient air. Backfill with dry Nitrogen or Argon.[1][2] The salt will greedily absorb atmospheric moisture if exposed while hot.[2]

-

Transfer: Transfer immediately to a desiccator or glovebox.

Method B: Azeotropic Distillation (For Wet Crudes)

Best for: Material isolated from aqueous workups or containing significant water.[1]

Principle: Water forms a low-boiling azeotrope with toluene or benzene, allowing water removal at temperatures below the boiling point of water.

Step-by-Step:

-

Dissolve/Suspend the wet 4-IBP[1][2]·HCl in Toluene (ratio 10 mL/g).

-

Equip flask with a Dean-Stark trap and condenser.

-

Continue until the distillate is clear and no water droplets separate.

-

Cool to room temperature. The anhydrous salt may precipitate (if insoluble in toluene) or require rotary evaporation.[1][2]

-

If rotary evaporating: Use a bath temp of 45°C and ultimate vacuum to remove toluene.[1][2]

Decision Workflow (Visualization)

The following diagram illustrates the logic flow for selecting the correct drying methodology based on the state of the starting material.

Figure 1: Decision tree for processing 4-Isobutylpyridine Hydrochloride based on initial solvation state.

Quality Control & Validation

To ensure the "Self-Validating" nature of this protocol, perform the following checks post-drying.

Quantitative Validation Table

| Parameter | Method | Acceptance Criteria | Rationale |

| Water Content | Karl Fischer (Coulometric) | < 0.5% w/w | Pyridine salts are hygroscopic; >1% indicates insufficient drying or re-absorption.[1][2] |

| Chloride Content | AgNO₃ Titration | 98–102% Theoretical | Ensures no HCl loss occurred during heating (dissociation).[1][2] |

| Residual Solvent | GC-Headspace | < Limit (e.g., 5000 ppm) | Confirms removal of toluene or crystallization solvents.[1][2] |

| Appearance | Visual | White/Off-white Powder | Yellowing or "melting" indicates thermal degradation or free-base reversion.[1][2] |

The "HCl Stoichiometry" Check

If you suspect HCl loss (sample smells like pyridine base):

-

Dissolve 100 mg in water.

Storage Recommendations

Once dried, the integrity of the salt depends entirely on the storage vessel.

-

Container: Amber glass vial with a PTFE-lined screw cap.[2] Parafilm is insufficient for long-term storage of hygroscopic salts.[1][2]

-

Environment: Store in a desiccator containing Phosphorus Pentoxide (

) or KOH pellets .[1][2]-

Why KOH? It acts as a dual desiccant/acid scavenger, keeping the atmosphere dry and free of acidic fumes, though

is superior for absolute water removal.

-

References

-

BenchChem. Handling and Storage of Hygroscopic Pyridinium Salts.[1][2][5] (Accessed 2023).[2] Recommended workflows for vacuum drying and desiccator storage of pyridine derivatives. Link[1][2]

-

Organic Syntheses. Purification and Drying of Pyridine Derivatives. Org.[1][2][6][7][8] Synth. Coll. Vol. 5, p. 977.[1] (General procedures for handling alkylpyridine salts). Link

-

National Institute of Standards and Technology (NIST). 4-Isobutylpyridine Properties.[1][2][9] NIST Chemistry WebBook, SRD 69.[2] (Physical properties of the free base). Link[2]

-

Anderson, N. G. Practical Process Research & Development.[1][2] Academic Press, 2012.[1][2] (Source for salt selection and drying thermodynamics in drug development).[1][2]

-

Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH, 2002.[1][2] (Authoritative guide on counter-ion stoichiometry and hydrate management).

Sources

- 1. PubChemLite - 4-isobutylpyridine (C9H13N) [pubchemlite.lcsb.uni.lu]

- 2. 2-Isobutylpyridine | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sciencemadness.org [sciencemadness.org]

- 4. CAS NO. 4810-79-1 | 4-ISOBUTYL-PYRIDINE | C9H13N [localpharmaguide.com]